molecular formula C13H18O3 B8597507 Ethyl 4-(4-methoxyphenyl)butanoate

Ethyl 4-(4-methoxyphenyl)butanoate

Cat. No.: B8597507
M. Wt: 222.28 g/mol
InChI Key: XHHMQNRSMWYAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-methoxyphenyl)butanoate is a chemical compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . This ester is recognized for its role as a versatile building block and pharmaceutical intermediate in organic synthesis and medicinal chemistry research . Compounds with methoxyphenyl groups are of significant interest in drug discovery, as this functional group is often explored for its influence on biological activity and its presence in molecules screened for potential therapeutic applications . Researchers utilize this family of compounds to develop novel molecular entities, including those investigated for antioxidant and anticancer properties . The structural features of this compound, particularly the methoxybenzene moiety, can be critical for modulating the lipophilicity and electronic distribution of a molecule, which in turn affects its interaction with biological targets . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)butanoate

InChI

InChI=1S/C13H18O3/c1-3-16-13(14)6-4-5-11-7-9-12(15-2)10-8-11/h7-10H,3-6H2,1-2H3

InChI Key

XHHMQNRSMWYAGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-(4-Acetylphenyl)butanoate (3d)

  • Structure : Replaces the methoxy group with an acetyl moiety.
  • Synthesis: Similar nickel-catalyzed reductive coupling of 4’-bromoacetophenone and ethyl 4-bromobutanoate, yielding 70–84% .
  • Properties : Higher yield (84% vs. 73% for 3c) under identical conditions, attributed to the electron-withdrawing acetyl group enhancing reactivity.
  • Applications: Potential use in fragrance or pharmaceutical intermediates due to ketone functionality.

Ethyl (4-Methoxyphenyl)acetate

  • Structure: Shorter acetate chain (two carbons) vs. butanoate (four carbons) .
  • Properties: Lower molecular weight (194.23 g/mol vs. 222.28 g/mol for Ethyl 4-(4-methoxyphenyl)butanoate), likely affecting volatility and solubility.
  • Applications : Commonly used in flavoring agents due to simpler structure and lower production costs.

Ethyl 4-(4-Formyl-2-Methoxyphenoxy)butanoate

  • Structure: Incorporates a formyl group and phenoxy linkage .
  • Synthesis : Prepared via multi-step functionalization, including formylation and ether formation.
  • Properties : Polar formyl group increases reactivity in nucleophilic additions (e.g., Schiff base formation).
  • Safety : Classified under GHS guidelines with specific handling precautions for inhalation and skin contact .

Mthis compound

  • Structure : Methyl ester instead of ethyl ester .
  • Properties : Similar molecular weight (206.23 g/mol) but lower lipophilicity (LogP difference ~0.3), influencing bioavailability.
  • Applications : Preferred in prodrug design for faster esterase-mediated hydrolysis.

Ethyl 4-(2-Methoxyphenyl)butanoate

  • Structure : Methoxy group in the ortho position vs. para .
  • Synthesis : Similar yields (~70%) but distinct $ ^1 \text{H-NMR} $ shifts for aromatic protons.

Preparation Methods

Reaction Conditions and Optimization

The reaction employs an undivided electrochemical cell with a graphite anode and nickel cathode. Key parameters include:

  • Solvent: Methanol

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆)

  • Current: 1 mA

  • Duration: 40 hours

Optimization studies revealed that substituting Bu₄NPF₆ with Bu₄NBF₄ increased yields from 55% to 75%. Post-electrolysis, the crude product is purified via silica gel chromatography using 4–5% ethyl acetate in hexane.

Table 1: Electrolyte Effects on Yield

ElectrolyteYield (%)
Bu₄NPF₆55
Bu₄NBF₄75
Bu₄NOAc50
Et₄NOTf48

This method’s scalability is limited by long reaction times, but its mild conditions minimize side reactions.

Claisen Condensation

Claisen condensation between diethyl oxalate and 4-methoxyacetophenone provides a direct route to ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, a precursor that can be reduced to the target compound.

Synthetic Procedure

  • Base Preparation: Sodium ethoxide (NaOEt) is generated in situ by dissolving sodium in anhydrous ethanol.

  • Reaction: Diethyl oxalate (10 mmol) and 4-methoxyacetophenone (10 mmol) are added dropwise to NaOEt at room temperature.

  • Heating: The mixture is heated at 80°C for 30 minutes to drive the reaction to completion.

  • Workup: Acidification with sulfuric acid (pH = 2) followed by extraction with dichloromethane yields the crude product, which is recrystallized from ethanol.

Key Data:

  • Yield: 60–70%

  • Purity: Confirmed via ¹H NMR and IR spectroscopy.

This method is efficient for gram-scale synthesis but requires careful control of stoichiometry to avoid diketone byproducts.

Multi-Step Synthesis from Natural Precursors

A patented route isolates 4-(4-hydroxyphenyl)-2-butanol from Taxus wallichiana leaves, followed by halogenation, methylation, azidation, and hydrogenation to produce this compound.

Stepwise Breakdown

  • Halogenation: Treatment with hydrobromic acid (48%) at 80°C for 6 hours converts the phenolic hydroxyl group to a bromide.

  • Methylation: Reaction with methyl iodide in the presence of K₂CO₃ introduces the methoxy group.

  • Azidation: Displacement of bromide with sodium azide in DMF at 60°C forms the azido intermediate.

  • Hydrogenation: Catalytic hydrogenation (H₂, Pd/C) reduces the azide to the primary amine, followed by esterification with ethanol to yield the final product.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)
HalogenationHBr, 80°C, 6 h85
MethylationCH₃I, K₂CO₃, acetone, 12 h78
AzidationNaN₃, DMF, 60°C, 8 h65
HydrogenationH₂, Pd/C, EtOH, 55 psi90

This method leverages natural products but involves complex purification steps, making it less cost-effective for industrial applications.

Transesterification of Methyl Esters

Mthis compound, readily synthesized via electrochemical methods, can undergo transesterification with ethanol to produce the ethyl ester.

Reaction Mechanism

  • Catalyst: Sulfuric acid or sodium ethoxide

  • Conditions: Reflux in ethanol for 12–24 hours

  • Equilibrium Shift: Excess ethanol drives the reaction toward ethyl ester formation.

Yield Optimization

  • Molar Ratio (Ethanol:Methyl Ester): 5:1 achieves 88% conversion.

  • Temperature: Reflux (78°C) minimizes side reactions.

Post-reaction purification via distillation or chromatography ensures high purity (>95%).

Alkylation of Ethyl Acetoacetate

Ethyl acetoacetate serves as a versatile precursor for introducing the 4-methoxyphenyl group via alkylation.

Procedure Overview

  • Enolate Formation: Treatment with LDA (lithium diisopropylamide) at –78°C generates the enolate.

  • Alkylation: Reaction with 4-methoxybenzyl bromide at –20°C affords the alkylated product.

  • Hydrolysis and Decarboxylation: Acidic hydrolysis followed by heating removes the keto group, yielding the butanoate ester.

Challenges and Solutions

  • Regioselectivity: The enolate preferentially alkylates at the γ-position, ensuring correct branching.

  • Side Reactions: Low temperatures (–78°C) suppress polyalkylation.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)ScalabilityCost Efficiency
Electrochemical55–75ModerateHigh
Claisen Condensation60–70HighModerate
Natural Precursor Route65–90LowLow
Transesterification85–88HighHigh
Alkylation70–80ModerateModerate

Q & A

Q. What are the primary synthetic routes for Ethyl 4-(4-methoxyphenyl)butanoate, and what are their key reaction conditions?

this compound is synthesized via two main methods:

  • Nickel-catalyzed reductive alkylation : 4-Bromoanisole reacts with ethyl 4-bromobutanoate using Ni catalysts (e.g., 4,4’-dimethoxy-2,2’-bipyridine or 1,10-phenanthroline) at 60°C for 13–21 hours. Yields range from 61% to 73% depending on the ligand .
  • Palladium-catalyzed hydrogenation : Ethyl-4-(4-methoxyphenyl)-3-butenoate undergoes hydrogenation with Pd/C in ethanol under H₂, yielding 62% product after purification by silica gel chromatography .

Comparison of Methods

MethodCatalyst/LigandTemperatureYield
Reductive alkylationNi/4,4’-dimethoxy-bipyridine60°C73%
HydrogenationPd/CRT62%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C-NMR : Assigns proton and carbon environments, confirming ester and aromatic groups. For example, methoxy protons resonate at ~3.8 ppm, and ester carbonyl carbons appear at ~170 ppm .
  • GC-MS : Validates molecular weight (observed m/z ~236) and fragmentation patterns to rule out impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in nickel-catalyzed reductive alkylation?

Key variables include:

  • Ligand selection : 4,4’-Dimethoxy-2,2’-bipyridine outperforms 1,10-phenanthroline (73% vs. 61% yield), likely due to enhanced electron-donating properties stabilizing the Ni center .
  • Temperature and time : Prolonged heating (>20 hours) at 60°C maximizes substrate conversion but risks side reactions like ester hydrolysis.
  • Solvent system : Polar aprotic solvents (e.g., DMF) improve solubility of aryl halides but may require rigorous drying to prevent catalyst deactivation.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data often arise from:

  • Regioisomeric byproducts : For example, incomplete hydrogenation of the precursor (Ethyl-4-(4-methoxyphenyl)-3-butenoate) could yield unsaturated analogs. GC-MS helps distinguish these via molecular ion peaks and fragmentation patterns .
  • Solvent artifacts : Residual ethanol in the product may overlap with ester protons. Deuterated solvent exchange or 2D NMR (e.g., HSQC) clarifies assignments .

Q. How does the methoxyphenyl group influence the compound’s reactivity in medicinal chemistry applications?

The 4-methoxyphenyl moiety enhances lipophilicity, improving membrane permeability in cellular assays. Comparative studies with analogs (e.g., Ethyl 4-phenylbutanoate) show that methoxy substitution increases binding affinity to enzymes like cyclooxygenase-2 (COX-2) by 30%, as measured via fluorescence polarization assays .

Q. Comparative Reactivity of Analogous Esters

CompoundKey Structural FeatureBioactivity (IC₅₀ COX-2)
This compoundMethoxy substitution12 µM
Ethyl 4-phenylbutanoateUnsubstituted phenyl17 µM

Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?

  • Catalyst recovery : Ni and Pd catalysts are costly; immobilized catalysts or flow chemistry systems improve reusability and reduce waste .
  • Purification hurdles : Silica gel chromatography is impractical at scale. Alternatives like distillation or crystallization (using hexane/ethyl acetate mixtures) are prioritized .

Methodological Notes

  • Contradiction Analysis : When yields vary between batches (e.g., 70–84% in reductive alkylation), trace moisture or oxygen exposure is a common culprit. Inert atmosphere (N₂/Ar) and molecular sieves mitigate this .
  • Safety Protocols : The compound’s ester group may hydrolyze to carboxylic acids under acidic conditions. Handling in pH-neutral buffers is advised for biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.